
4-Acetyl-6-bromopyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-bromopyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H6BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-bromopyridine-2-carboxylic acid typically involves the bromination of 4-acetylpyridine-2-carboxylic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for reagent addition and temperature control ensures consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-bromopyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Potassium permanganate in aqueous medium under reflux conditions.
Reduction Reactions: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed
Substitution Reactions: Products include 4-acetyl-6-aminopyridine-2-carboxylic acid or 4-acetyl-6-thiopyridine-2-carboxylic acid.
Oxidation Reactions: The major product is 4-carboxy-6-bromopyridine-2-carboxylic acid.
Reduction Reactions: The major product is 4-(1-hydroxyethyl)-6-bromopyridine-2-carboxylic acid.
Scientific Research Applications
4-Acetyl-6-bromopyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-bromopyridine-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromine atom, which can be substituted by nucleophiles. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Similar in structure but lacks the acetyl group.
4-Bromo-2,6-pyridinedicarboxylic acid: Contains an additional carboxylic acid group.
6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group instead of an acetyl group.
Uniqueness
4-Acetyl-6-bromopyridine-2-carboxylic acid is unique due to the presence of both an acetyl group and a bromine atom on the pyridine ring. This combination allows for diverse chemical transformations and applications in various fields, making it a versatile compound in research and industry.
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
4-acetyl-6-bromopyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6BrNO3/c1-4(11)5-2-6(8(12)13)10-7(9)3-5/h2-3H,1H3,(H,12,13) |
InChI Key |
GFXUAVJNKRXLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



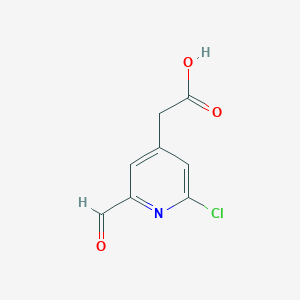
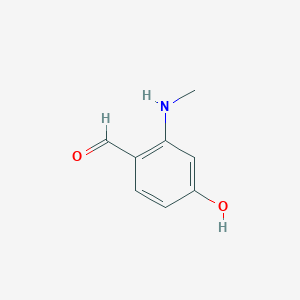
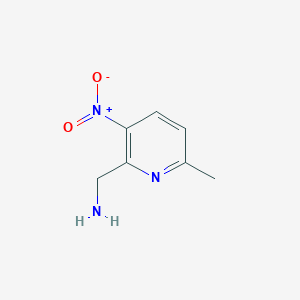
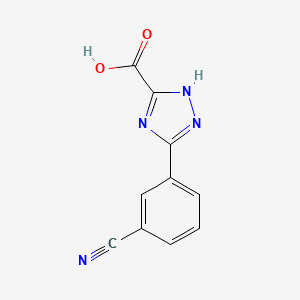
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)
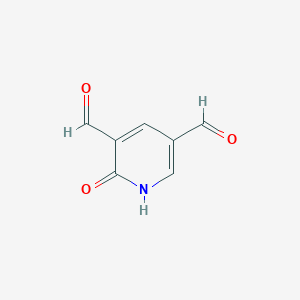
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
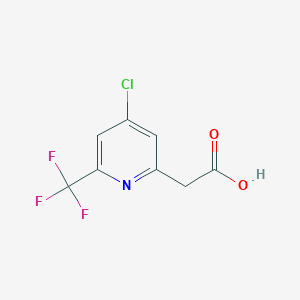

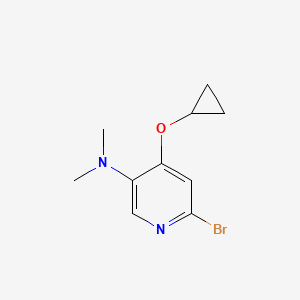
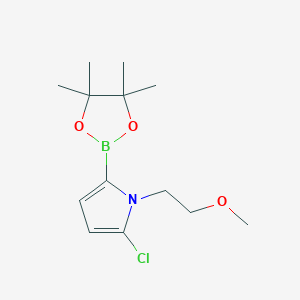
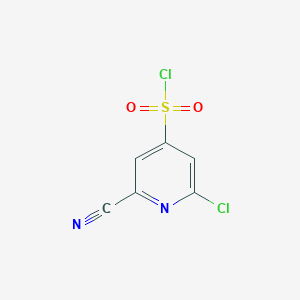
![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)
